N-[(2E)-1-(1,3-benzodioxol-5-ylcarbonyl)-3-methylpyridin-2(1H)-ylidene]-1,3-benzodioxole-5-carboxamide
Description
N~5~-[1-(1,3-BENZODIOXOL-5-YLCARBONYL)-3-METHYL-2(1H)-PYRIDINYLIDEN]-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound characterized by the presence of benzodioxole and pyridinylidene moieties
Properties
Molecular Formula |
C22H16N2O6 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[1-(1,3-benzodioxole-5-carbonyl)-3-methylpyridin-2-ylidene]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C22H16N2O6/c1-13-3-2-8-24(22(26)15-5-7-17-19(10-15)30-12-28-17)20(13)23-21(25)14-4-6-16-18(9-14)29-11-27-16/h2-10H,11-12H2,1H3 |
InChI Key |
YTZKVLVDIIIJPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN(C1=NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-[1-(1,3-BENZODIOXOL-5-YLCARBONYL)-3-METHYL-2(1H)-PYRIDINYLIDEN]-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the heteroaryl indole structure . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N~5~-[1-(1,3-BENZODIOXOL-5-YLCARBONYL)-3-METHYL-2(1H)-PYRIDINYLIDEN]-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
N~5~-[1-(1,3-BENZODIOXOL-5-YLCARBONYL)-3-METHYL-2(1H)-PYRIDINYLIDEN]-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of N5-[1-(1,3-BENZODIOXOL-5-YLCARBONYL)-3-METHYL-2(1H)-PYRIDINYLIDEN]-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may act on microtubules and tubulin proteins, causing mitotic blockade and inducing apoptosis in cancer cells . The detailed pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (Z,Z)-
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
- 1,3-Benzodioxole, 5-(1-propenyl)-
Uniqueness
N~5~-[1-(1,3-BENZODIOXOL-5-YLCARBONYL)-3-METHYL-2(1H)-PYRIDINYLIDEN]-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific combination of benzodioxole and pyridinylidene moieties, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
